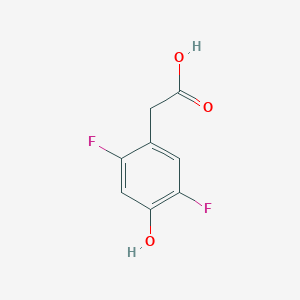
2,5-Difluoro-4-hydroxyphenylacetic Acid
描述
2,5-Difluoro-4-hydroxyphenylacetic Acid is an organic compound with the molecular formula C8H6F2O3 and a molecular weight of 188.13 g/mol . This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a phenyl ring, which is further connected to an acetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-4-hydroxyphenylacetic Acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, are likely applied.
化学反应分析
Types of Reactions
2,5-Difluoro-4-hydroxyphenylacetic Acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce alcohols.
科学研究应用
2,5-Difluoro-4-hydroxyphenylacetic Acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,5-Difluoro-4-hydroxyphenylacetic Acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The fluorine atoms can also enhance the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
Uniqueness
2,5-Difluoro-4-hydroxyphenylacetic Acid is unique due to the specific positioning of the fluorine atoms and the hydroxyl group on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
分子式 |
C8H6F2O3 |
|---|---|
分子量 |
188.13 g/mol |
IUPAC 名称 |
2-(2,5-difluoro-4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H6F2O3/c9-5-3-7(11)6(10)1-4(5)2-8(12)13/h1,3,11H,2H2,(H,12,13) |
InChI 键 |
QXPWDWRPBGPWBU-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1F)O)F)CC(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
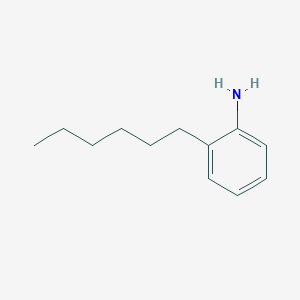
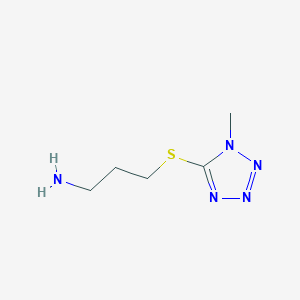
![4-(Benzo[b]thiophen-7-yl)isoquinoline](/img/structure/B8566317.png)
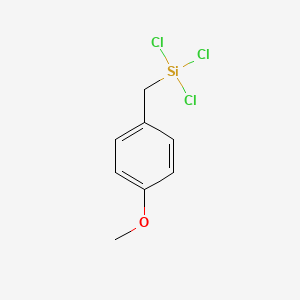
![N-tert-Butyl-2-[(prop-2-en-1-yl)sulfanyl]benzene-1-sulfonamide](/img/structure/B8566325.png)
![N-[2-(5-bromopyridin-2-yl)ethyl]acetamide](/img/structure/B8566327.png)
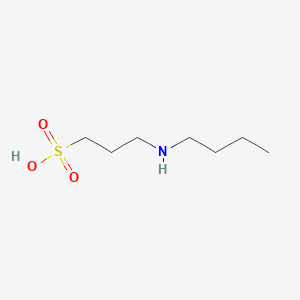
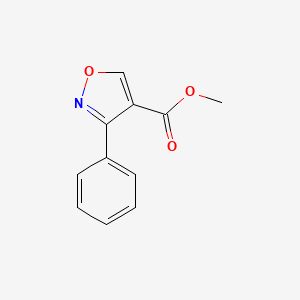
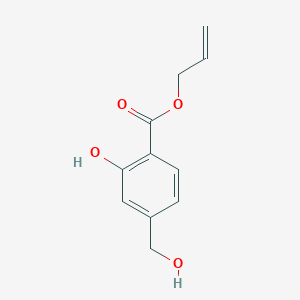
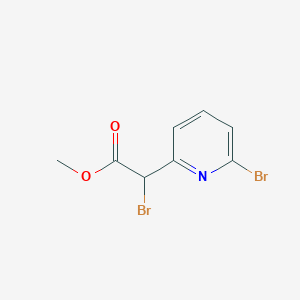
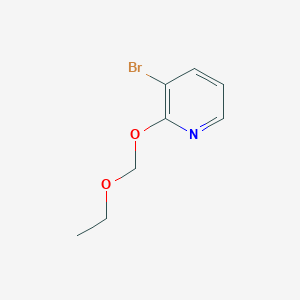
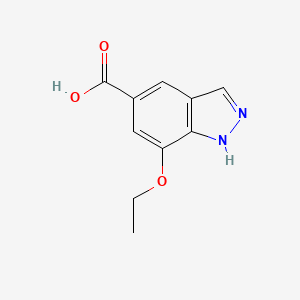
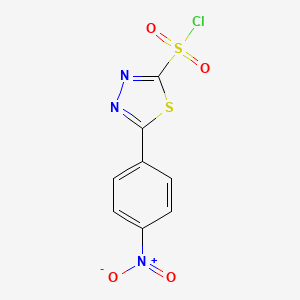
![1-Methoxy-3-methyl-1-[(3-methylbut-2-en-1-yl)oxy]but-2-ene](/img/structure/B8566396.png)
